4-chloro-2-(difluoromethyl)benzoic acid
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Overview
Description
4-chloro-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a difluoromethyl group at the 2-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the chlorination of 2-(difluoromethyl)benzoic acid, where chlorine is introduced at the 4-position of the benzene ring. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of difluoromethylbenzoic acid derivatives.
Reduction: Formation of difluoromethylbenzyl alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-chloro-2-(difluoromethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
2-chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group at the 5-position.
4-methyl-2-(trifluoromethyl)benzoic acid: Features a trifluoromethyl group at the 2-position and a methyl group at the 4-position.
Uniqueness
4-chloro-2-(difluoromethyl)benzoic acid is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
2248347-37-5 |
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Molecular Formula |
C8H5ClF2O2 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
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